molecular formula C12H8F2O2 B15067687 3-(Difluoromethyl)-1-naphthoic acid

3-(Difluoromethyl)-1-naphthoic acid

Katalognummer: B15067687
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: VMMMXILLNHJCHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-1-naphthoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-naphthoic acid typically involves the introduction of a difluoromethyl group into a naphthoic acid framework. One common method involves the use of difluoromethylation reagents, such as ClCF2H, under specific reaction conditions. The process may include steps like halogenation, nucleophilic substitution, and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalytic systems and optimized reaction conditions to facilitate the efficient introduction of the difluoromethyl group .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-1-naphthoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-1-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluoromethylated naphthoic acids and related derivatives. Examples include 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and other difluoromethylated heterocycles .

Uniqueness

3-(Difluoromethyl)-1-naphthoic acid is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other related compounds .

Eigenschaften

Molekularformel

C12H8F2O2

Molekulargewicht

222.19 g/mol

IUPAC-Name

3-(difluoromethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8F2O2/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6,11H,(H,15,16)

InChI-Schlüssel

VMMMXILLNHJCHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.